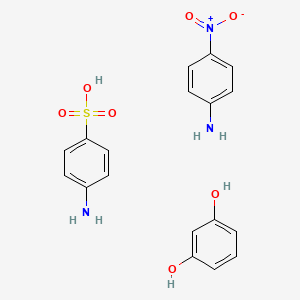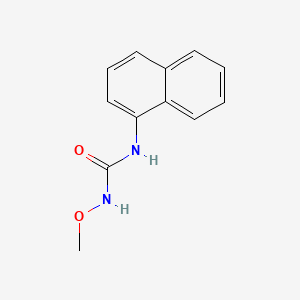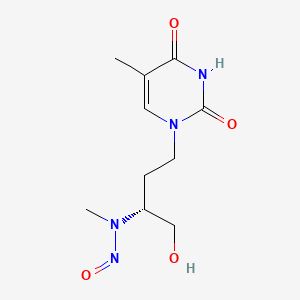
Thymine acyclonucleoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymine acyclonucleoside is a synthetic analog of thymine, one of the four nucleobases in the nucleic acid of DNA. Unlike natural nucleosides, which contain a sugar moiety, acyclonucleosides have an acyclic side chain. This modification imparts unique properties to this compound, making it a valuable compound in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymine acyclonucleoside can be synthesized through several methods. One common approach involves the alkylation of thymine with an appropriate alkylating agent. For instance, the alkylation of thymine with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate supported by natural phosphate as a catalyst can yield this compound . This reaction can be carried out under reflux heating or microwave conditions to achieve good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of solid catalysts and microwave-assisted reactions are common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thymine acyclonucleoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acyclic side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the acyclic side chain .
Scientific Research Applications
Thymine acyclonucleoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: this compound analogs are studied for their potential antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of thymine acyclonucleoside involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Acyclovir: An antiviral drug that is also an acyclonucleoside analog.
Ganciclovir: Another antiviral agent with a similar structure.
Penciclovir: Used to treat herpes virus infections.
Uniqueness: Thymine acyclonucleoside is unique due to its specific structure, which allows it to be incorporated into nucleic acids selectively. This selectivity makes it a valuable tool in antiviral and anticancer research .
Properties
CAS No. |
131652-75-0 |
|---|---|
Molecular Formula |
C10H16N4O4 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxy-4-(5-methyl-2,4-dioxopyrimidin-1-yl)butan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H16N4O4/c1-7-5-14(10(17)11-9(7)16)4-3-8(6-15)13(2)12-18/h5,8,15H,3-4,6H2,1-2H3,(H,11,16,17)/t8-/m1/s1 |
InChI Key |
NKWZSGNZYYSZCG-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N(C)N=O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



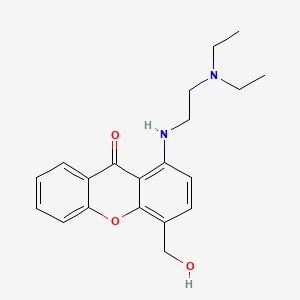
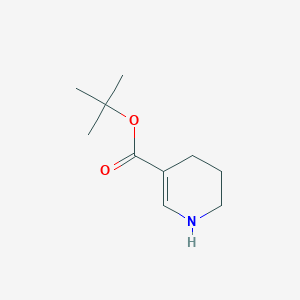
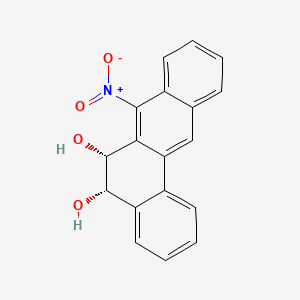
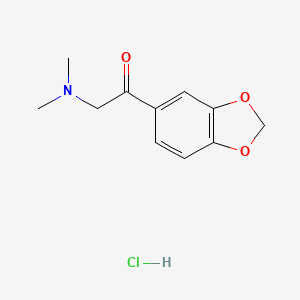
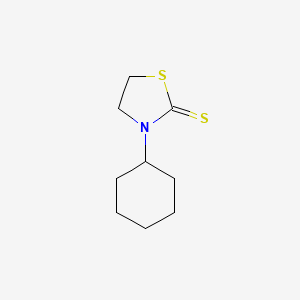
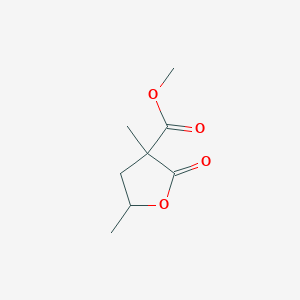
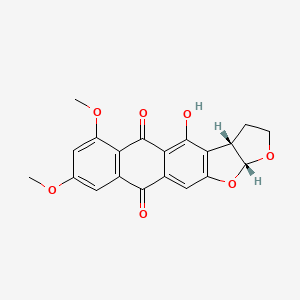
![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)


